AS2521780

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H41N7OS |

|---|---|

Molecular Weight |

547.8 g/mol |

IUPAC Name |

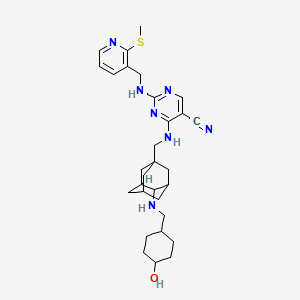

4-[[4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanyl-3-pyridinyl)methylamino]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37) |

InChI Key |

YMYFRDZTZVZUPF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)CNC2=NC=C(C(=N2)NCC34CC5CC(C3)C(C(C5)C4)NCC6CCC(CC6)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

AS2521780: A Deep Dive into its Mechanism of Action as a Selective PKCθ Inhibitor in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2521780 is a potent and highly selective, orally bioavailable small molecule inhibitor of Protein Kinase C theta (PKCθ).[1][2][3][4] PKCθ is a crucial enzyme in the signaling pathways that govern T-cell activation, proliferation, and cytokine production. Its selective expression in T-lymphocytes makes it an attractive therapeutic target for T-cell-mediated autoimmune diseases and allograft rejection. This technical guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, detailing its inhibitory activity, impact on cellular functions, and the underlying signaling pathways.

Core Mechanism of Action: Selective Inhibition of PKCθ

This compound exerts its immunomodulatory effects by directly inhibiting the enzymatic activity of PKCθ. This inhibition is highly potent and selective, as demonstrated by in vitro kinase assays.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified against PKCθ and a panel of other kinases. The data clearly indicates a strong preference for PKCθ.

| Target Enzyme | IC50 (nM) | Selectivity vs. Other PKC Isoforms | Selectivity vs. Other Protein Kinases | Reference |

| PKCθ (human, recombinant) | 0.48 | >30-fold vs. PKCε (IC50 = 18 nM) and >200-fold vs. other PKC isoforms (α, β1, γ, δ, η, ζ; IC50 > 100 nM) | >100-fold selective over a panel of 27 protein kinases. Only significant off-target inhibition was CDK2 (IC50 = 84 nM). | [1] |

Impact on T-Cell Function

By inhibiting PKCθ, this compound effectively suppresses key functions of T-cells that are critical for an immune response.

Inhibition of T-Cell Activation and Proliferation

This compound has been shown to potently inhibit T-cell activation and subsequent proliferation upon stimulation of the T-cell receptor (TCR) and the co-stimulatory receptor CD28.

| Cellular Assay | Cell Type | Stimulus | IC50 (nM) | Reference |

| IL-2 Gene Transcription | Jurkat T-cells (human) | anti-CD3/CD28 antibodies | 14 | |

| Cell Proliferation | Human Primary T-cells | anti-CD3/CD28 antibodies | 17 | |

| IL-2 Production | Rat Splenocytes | Concanavalin A | 8.9 | |

| IL-2 Production | Monkey Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | 10.5 |

Signaling Pathways Modulated by this compound

The activation of T-cells via the TCR and CD28 co-stimulation initiates a complex signaling cascade that is heavily reliant on PKCθ. This compound intervenes at a critical juncture in this pathway, preventing the downstream activation of key transcription factors necessary for T-cell effector functions.

T-Cell Receptor (TCR) Signaling Pathway and Point of Intervention for this compound

The following diagram illustrates the canonical TCR signaling pathway leading to the activation of NF-κB, a master regulator of immune responses. This compound directly inhibits PKCθ, thereby blocking this cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

PKCθ Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PKCθ.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PKCθ enzyme is used. A synthetic peptide substrate is prepared in a kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4).

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP (e.g., 10 µM) to a mixture of the PKCθ enzyme, peptide substrate, and the test compound. The reaction is typically incubated at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The phosphorylation of the substrate is quantified. This can be achieved using various methods, such as mobility shift assays or ELISA-based detection with a phospho-specific antibody.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Jurkat T-cell IL-2 Gene Transcription Assay

Objective: To measure the effect of this compound on CD3/CD28-induced IL-2 gene transcription in Jurkat T-cells.

Methodology:

-

Cell Culture: Jurkat T-cells, often stably transfected with a luciferase reporter gene under the control of the IL-2 promoter, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Cell Plating: Cells are seeded into 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).

-

T-cell Stimulation: T-cell activation is induced by adding anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-10 µg/mL and soluble anti-CD28 at 1-5 µg/mL).

-

Incubation: The plates are incubated for a period sufficient for gene transcription and reporter protein expression (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: A luciferase assay reagent is added to the wells, and the luminescence, which is proportional to IL-2 promoter activity, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

Human Primary T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the impact of this compound on the proliferation of primary human T-cells.

Methodology:

-

T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified from PBMCs using negative selection kits.

-

CFSE Staining: Isolated T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 1-5 µM. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation.

-

Cell Culture and Treatment: CFSE-labeled T-cells are cultured in complete RPMI 1640 medium and treated with different concentrations of this compound.

-

Stimulation: T-cell proliferation is stimulated with anti-CD3/CD28-coated beads or plate-bound antibodies.

-

Incubation: Cells are incubated for 3-5 days to allow for several rounds of cell division.

-

Flow Cytometry: The fluorescence intensity of CFSE in the T-cells is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of proliferated cells.

-

Data Analysis: The percentage of proliferating cells and the proliferation index are calculated for each drug concentration to determine the IC50 value.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram outlines the key steps in the CFSE-based human primary T-cell proliferation assay.

Conclusion

This compound is a potent and highly selective inhibitor of PKCθ that effectively suppresses T-cell activation, proliferation, and cytokine production. Its mechanism of action is centered on the direct inhibition of PKCθ, a critical kinase in the TCR signaling pathway, thereby preventing the activation of downstream transcription factors such as NF-κB. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel immunomodulatory therapies targeting T-cell-mediated pathologies. The high selectivity of this compound for PKCθ underscores its potential as a valuable tool for dissecting the specific roles of this kinase in T-cell biology and as a promising candidate for therapeutic development.

References

AS2521780: A Potent and Selective PKCθ Inhibitor for T-Cell Mediated Pathologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C theta (PKCθ) is a crucial enzyme in the signaling cascade of T-lymphocytes, playing a pivotal role in their activation, proliferation, and cytokine production.[1][2] Its selective expression in hematopoietic cells, particularly T-cells, makes it an attractive therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders and organ transplant rejection.[3][4] AS2521780 has emerged as a potent, selective, and orally bioavailable small-molecule inhibitor of PKCθ, demonstrating significant potential as a novel immunomodulatory agent.[5] This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activity, detailing key experimental protocols, and visualizing its mechanism of action and experimental evaluation.

Mechanism of Action and Signaling Pathway

PKCθ is a member of the novel protein kinase C family and is activated downstream of the T-cell receptor (TCR) and CD28 co-stimulation. Upon T-cell activation, PKCθ translocates to the immunological synapse, where it activates downstream signaling pathways, leading to the activation of transcription factors such as Nuclear Factor-κB (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). These transcription factors are essential for the expression of various genes involved in T-cell proliferation and the production of cytokines like Interleukin-2 (IL-2).

This compound exerts its immunosuppressive effects by directly inhibiting the enzymatic activity of PKCθ, thereby blocking the downstream signaling events that lead to T-cell activation.

Caption: PKCθ signaling pathway in T-cell activation and its inhibition by this compound.

Data Presentation

This compound demonstrates high potency and selectivity for PKCθ. The following tables summarize the quantitative data from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| PKCθ | 0.48 |

| PKCε | 18 |

| PKCα | 160 |

| PKCδ | 160 |

| PKCβ | >840 |

| PKCγ | >1000 |

| PKCζ | >1000 |

| PKCι | >1000 |

| CDK2 | 84 |

Data compiled from multiple sources.

Table 2: Cellular Activity of this compound

| Assay | Cell Line / Primary Cells | IC50 (nM) |

| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T-cells | 14.0 |

| CD3/CD28-induced T-cell Proliferation | Human Primary T-cells | 17.0 |

| Concanavalin A-induced IL-2 Production | Rat Splenocytes | 8.9 |

| Concanavalin A-induced IL-2 Production | Monkey PBMCs | 10.5 |

Data compiled from multiple sources.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro PKCθ Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of PKCθ.

-

Principle: The assay measures the phosphorylation of a specific substrate by recombinant human PKCθ in the presence of various concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a fluorescent or radioactive-based method.

-

General Protocol:

-

Recombinant human PKCθ is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added at a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is measured.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: General workflow for an in vitro kinase inhibition assay.

CD3/CD28-Induced IL-2 Gene Transcription Assay in Jurkat T-cells

This cellular assay assesses the ability of this compound to inhibit T-cell activation by measuring the transcription of the IL-2 gene.

-

Principle: Jurkat T-cells, a human T-lymphocyte cell line, are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T-cell activation. The expression of a reporter gene (e.g., luciferase) under the control of the IL-2 promoter is measured to quantify IL-2 gene transcription.

-

General Protocol:

-

Jurkat T-cells are transfected with a plasmid containing the IL-2 promoter driving a luciferase reporter gene.

-

The transfected cells are pre-incubated with various concentrations of this compound.

-

Cells are then stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

IC50 values are determined by analyzing the dose-response curve.

-

Rat Adjuvant-Induced Arthritis (AIA) Model

This in vivo model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Principle: Arthritis is induced in rats by injecting an adjuvant, typically Complete Freund's Adjuvant (CFA), into a paw. This leads to a localized inflammatory response followed by a systemic, chronic arthritis that resembles human rheumatoid arthritis. The effect of the drug is assessed by measuring paw swelling and other clinical signs of arthritis.

-

General Protocol:

-

Male Lewis rats are typically used for this model.

-

A suspension of heat-killed Mycobacterium tuberculosis in mineral oil (CFA) is injected into the subplantar tissue of one hind paw.

-

This compound is administered orally at various doses, typically starting from the day of adjuvant injection.

-

Paw volume is measured at regular intervals using a plethysmometer to assess inflammation.

-

At the end of the study, histological analysis of the joints can be performed to evaluate cartilage and bone destruction.

-

Caption: Experimental workflow for the rat adjuvant-induced arthritis model.

Conclusion

This compound is a highly potent and selective inhibitor of PKCθ with demonstrated efficacy in both in vitro and in vivo models of T-cell mediated inflammation. Its ability to suppress T-cell activation, proliferation, and cytokine production highlights its potential as a therapeutic agent for autoimmune diseases and transplant rejection. The data presented in this guide provide a strong foundation for further research and development of this compound as a novel immunomodulatory drug. Further studies, including comprehensive kinase panel screening and detailed pharmacokinetic and pharmacodynamic analyses, will be crucial in fully elucidating its therapeutic potential and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]

The Role of AS2521780 in T-Lymphocyte Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-lymphocyte activation cascade. T-cell-mediated immunity is central to the pathogenesis of various autoimmune diseases, making PKCθ an attractive therapeutic target. This document provides a comprehensive technical overview of the role of this compound in modulating T-lymphocyte function. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying signaling pathways and experimental workflows. The data presented herein demonstrates that this compound effectively suppresses T-cell activation, proliferation, and cytokine production, highlighting its potential as an immunosuppressive agent for T-cell-mediated disorders.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against PKC Isoforms

| Target | IC50 (nM) | Selectivity vs. PKCθ |

| PKCθ | 0.48 | - |

| PKCε | 18 | >30-fold |

| PKCα | 160 | >300-fold |

| PKCδ | 160 | >300-fold |

Data compiled from multiple sources.[1][2]

Table 2: Cellular Activity of this compound in T-Lymphocyte Models

| Assay | Cell Line/Type | Parameter Measured | IC50 (nM) |

| IL-2 Gene Transcription | Jurkat T cells | CD3/CD28-induced IL-2 production | 14 |

| T-Cell Proliferation | Human Primary T cells | CD3/CD28-induced proliferation | 17 |

Data compiled from multiple sources.[1]

Signaling Pathways

T-lymphocyte activation is initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules such as CD28. This triggers a complex intracellular signaling cascade, in which PKCθ plays a pivotal role. The following diagram illustrates the PKCθ signaling pathway and the mechanism of inhibition by this compound.

Caption: PKCθ signaling cascade in T-cell activation and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the activity of this compound.

PKCθ Enzyme Activity Assay (In Vitro Kinase Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human PKCθ.

Materials:

-

Recombinant human PKCθ enzyme

-

PKC substrate peptide (e.g., CREBtide)

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper (P81)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, PKC substrate peptide, and the desired concentration of this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding recombinant PKCθ enzyme.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Start the phosphorylation reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate at 30°C for 15-30 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the presence of this compound to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

IL-2 Gene Transcription Assay in Jurkat T cells (Luciferase Reporter Assay)

This cell-based assay measures the effect of this compound on the activation of the IL-2 promoter in a T-cell line.

Materials:

-

Jurkat T cells stably transfected with an IL-2 promoter-luciferase reporter construct

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Culture the Jurkat-IL-2-luciferase reporter cells in complete RPMI-1640 medium.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells per well.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

Stimulate the cells by adding a combination of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 0.5 µg/mL) antibodies.

-

Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of IL-2 promoter activity and determine the IC50 value.

Human Primary T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay assesses the impact of this compound on the proliferation of primary human T-lymphocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with FBS and antibiotics

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

[³H]-Thymidine

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

Isolate PBMCs from human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Add various concentrations of this compound or vehicle (DMSO) to the wells.

-

Stimulate the T cells by adding anti-CD3 and anti-CD28 antibodies.

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Pulse the cells with [³H]-thymidine (e.g., 1 µCi/well) for the final 18-24 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the IC50 value for the inhibition of T-cell proliferation.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a PKCθ inhibitor like this compound.

Caption: A representative workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of PKCθ that demonstrates significant immunosuppressive activity by targeting key events in T-lymphocyte activation. Its ability to inhibit IL-2 gene transcription and the proliferation of primary human T cells at nanomolar concentrations underscores its potential as a therapeutic agent for the treatment of T-cell-mediated autoimmune diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other PKCθ inhibitors. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

AS2521780: A Technical Guide to its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key signaling enzyme in T-lymphocyte activation. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action and its inhibitory effects on cytokine production. Detailed experimental protocols for assessing its activity and visualizations of the relevant signaling pathways are included to support further research and development efforts in immunology and drug discovery.

Introduction

T-cell-mediated immune responses are central to the pathogenesis of numerous autoimmune diseases and transplant rejection. A critical step in T-cell activation is the signaling cascade initiated by the T-cell receptor (TCR) and co-stimulatory molecules like CD28. Protein Kinase C theta (PKCθ) is a member of the novel PKC family and plays a non-redundant role in transducing these activation signals, leading to the production of key cytokines such as Interleukin-2 (IL-2). IL-2 is a crucial cytokine that promotes T-cell proliferation and differentiation. Consequently, selective inhibition of PKCθ presents a promising therapeutic strategy for modulating T-cell activity and treating T-cell-mediated inflammatory conditions. This compound has emerged as a valuable research tool and potential therapeutic lead due to its high potency and selectivity for PKCθ.

Mechanism of Action of this compound

This compound exerts its immunosuppressive effects by directly inhibiting the enzymatic activity of PKCθ. Upon T-cell activation, PKCθ is recruited to the immunological synapse, where it participates in the activation of downstream transcription factors essential for cytokine gene expression.

The PKCθ Signaling Pathway in T-Cell Activation

The engagement of the T-cell receptor (TCR) and the CD28 co-receptor initiates a signaling cascade that leads to the activation of PKCθ. Once activated, PKCθ phosphorylates downstream targets, culminating in the activation of key transcription factors:

-

Nuclear Factor-kappa B (NF-κB): A critical regulator of inflammatory and immune responses.

-

Activator Protein-1 (AP-1): A transcription factor involved in cell proliferation and differentiation.

-

Nuclear Factor of Activated T-cells (NFAT): A key transcription factor for IL-2 and other cytokine genes.

These transcription factors then translocate to the nucleus and bind to the promoter regions of cytokine genes, most notably the IL-2 gene, initiating their transcription and subsequent protein synthesis.

Caption: PKCθ Signaling Pathway in T-Cell Activation.

Quantitative Data on this compound Activity

This compound has been characterized as a potent and selective inhibitor of PKCθ. The following table summarizes the key quantitative data available from published studies.

| Parameter | Value | Cell/System | Reference |

| PKCθ Inhibition (IC50) | 0.48 nM | Recombinant Human PKCθ | [1] |

| IL-2 Gene Transcription | Inhibition | CD3/CD28-stimulated Jurkat T cells | [1] |

| T-Cell Proliferation | Inhibition | Human Primary T-cells | [1] |

| Cytokine Production | Inhibition | Concanavalin A-stimulated rat splenocytes and monkey peripheral blood mononuclear cells | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound on cytokine production in two common in vitro models.

Inhibition of IL-2 Production in Jurkat T-cells

This protocol describes how to measure the effect of this compound on IL-2 production in Jurkat T-cells stimulated with anti-CD3 and anti-CD28 antibodies.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

This compound (dissolved in DMSO)

-

Anti-CD3 antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

96-well flat-bottom cell culture plates

-

Human IL-2 ELISA kit

-

DMSO (vehicle control)

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.

-

Cell Plating: Seed Jurkat T-cells at a density of 1 x 105 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.

-

Stimulation: Add 50 µL of soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells except the unstimulated control. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

IL-2 Measurement: Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of IL-2 production for each concentration of this compound compared to the vehicle-treated stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Jurkat T-cell IL-2 Inhibition Assay Workflow.

Inhibition of Cytokine Production in Concanavalin A-Stimulated Splenocytes

This protocol outlines a method to assess the effect of this compound on a broader range of cytokines produced by primary splenocytes stimulated with the mitogen Concanavalin A (Con A).

Materials:

-

Spleen from a research animal model (e.g., rat or mouse)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol

-

This compound (dissolved in DMSO)

-

Concanavalin A (Con A)

-

96-well round-bottom cell culture plates

-

Red blood cell lysis buffer

-

Multi-cytokine analysis kit (e.g., Luminex-based assay or multiplex ELISA)

-

DMSO (vehicle control)

Procedure:

-

Splenocyte Isolation: Aseptically remove the spleen and prepare a single-cell suspension by mechanical disruption. Treat the cell suspension with red blood cell lysis buffer to remove erythrocytes. Wash the splenocytes twice with complete RPMI-1640 medium.

-

Cell Plating: Resuspend the splenocytes in complete medium and plate them at a density of 2 x 105 cells/well in a 96-well round-bottom plate.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.

-

Stimulation: Add Concanavalin A to the appropriate wells at a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Analyze the concentration of multiple cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-6, IL-10) in the supernatants using a multiplex cytokine assay according to the manufacturer's instructions.

-

Data Analysis: Determine the percent inhibition of each cytokine for each concentration of this compound compared to the vehicle-treated stimulated control and calculate the respective IC50 values.

Conclusion

This compound is a valuable pharmacological tool for studying the role of PKCθ in T-cell biology. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of PKCθ inhibition in T-cell-mediated diseases. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the immunomodulatory effects of this compound and similar molecules. Further studies are warranted to fully elucidate its inhibitory profile across a comprehensive panel of cytokines and to evaluate its efficacy in in vivo models of autoimmune disease and transplantation.

References

AS2521780: A Potent and Selective PKCθ Inhibitor for Autoimmune Disease Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AS2521780, a highly potent and selective small molecule inhibitor of Protein Kinase C theta (PKCθ). T cell-mediated immunity is a critical factor in the development of autoimmune diseases.[1][2] this compound's targeted inhibition of PKCθ, a key enzyme in T cell activation signaling, positions it as a valuable tool for studying autoimmune disease models and as a potential therapeutic candidate. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Mechanism of Action: Selective Inhibition of PKCθ

This compound is a potent and selective inhibitor of PKCθ, a member of the protein kinase C family of serine/threonine kinases.[1][2] PKCθ plays a crucial role in T cell receptor (TCR) signaling, which is essential for T cell activation, proliferation, and cytokine production.[1] By selectively targeting PKCθ, this compound effectively suppresses T cell-mediated immune responses, which are central to the pathophysiology of many autoimmune disorders. The compound demonstrates high selectivity for PKCθ over other PKC isoforms and a panel of other protein kinases, minimizing off-target effects.

Signaling Pathway of T-Cell Activation and PKCθ Inhibition

The following diagram illustrates the simplified signaling cascade upon T-cell receptor (TCR) and CD28 co-stimulation, leading to T-cell activation, and the point of intervention by this compound.

References

Preliminary Preclinical Studies on AS2521780: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2521780 is a potent and highly selective, orally bioavailable inhibitor of Protein Kinase C theta (PKCθ).[1] Preclinical investigations have demonstrated its potential as an immunomodulatory agent for T cell-mediated autoimmune diseases. This document provides a comprehensive summary of the initial in vitro and in vivo studies, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in these foundational assessments.

Core Mechanism of Action

This compound selectively targets Protein Kinase C theta (PKCθ), a serine/threonine kinase that plays a pivotal role in T cell activation signaling pathways.[2][3] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is activated and subsequently initiates a signaling cascade that leads to the transcription of key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[3][4] By inhibiting PKCθ, this compound effectively blocks this signaling pathway, leading to the suppression of T cell activation and proliferation.

In Vitro Efficacy and Selectivity

This compound demonstrates high potency and selectivity for PKCθ over other PKC isoforms and a panel of other protein kinases.

| Target | IC50 (nM) | Selectivity vs. PKCθ |

| PKCθ | 0.48 | - |

| PKCα | >100 | >208x |

| PKCβ1 | >100 | >208x |

| PKCγ | >100 | >208x |

| PKCδ | >100 | >208x |

| PKCε | 18 | ~37.5x |

| PKCη | >100 | >208x |

| PKCζ | >100 | >208x |

| CDK2 | 84 | ~175x |

| Data compiled from multiple sources. |

In cell-based assays, this compound effectively suppressed key functions of T cell activation.

| Assay | Cell Line | IC50 (nM) |

| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T cells | 14 |

| Human Primary T Cell Proliferation | Human Primary T cells | 17 |

| Data sourced from Probechem Biochemicals. |

In Vivo Efficacy

The therapeutic potential of this compound was evaluated in a rat model of adjuvant-induced arthritis (AIA), a well-established model for rheumatoid arthritis. Oral administration of this compound resulted in a dose-dependent reduction in paw swelling. Further in vivo studies in rat and non-human primate transplant models have shown that this compound can prolong allograft survival, both as a monotherapy and in combination with other immunosuppressants like tacrolimus (FK506) and mycophenolate mofetil (MMF).

Signaling Pathway

The signaling cascade initiated by T-cell receptor (TCR) and CD28 co-stimulation, leading to T-cell activation, is a critical pathway in the adaptive immune response. This compound acts as a key inhibitor in this pathway.

References

The Impact of AS2521780 on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C-theta (PKCθ), a critical enzyme in the T-cell receptor (TCR) signaling cascade that leads to the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor. By targeting PKCθ, this compound effectively modulates downstream NF-κB signaling, leading to the suppression of T-cell activation and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.

Introduction to the NF-κB Signaling Pathway in T-Cells

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In T-lymphocytes, the activation of NF-κB is a central event following the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. The canonical NF-κB signaling pathway, which is the primary target of the PKCθ-mediated cascade, is initiated by the activation of the IκB kinase (IKK) complex. This complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes, including Interleukin-2 (IL-2).

This compound: A Potent and Selective PKCθ Inhibitor

This compound has been identified as a highly potent and selective inhibitor of PKCθ. Its primary mechanism of action is the direct inhibition of the kinase activity of PKCθ, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data demonstrating the potency and selectivity of this compound.

| Parameter | Value | Cell/System | Reference |

| PKCθ Inhibition (IC50) | 0.48 nM | Recombinant human PKCθ enzyme | [1][2] |

| PKCε Inhibition (IC50) | 18 nM | Recombinant human PKCε enzyme | [2] |

| Other PKC Isoform Inhibition (IC50) | >100 nM | Recombinant human PKCα, β1, γ, δ, η, ζ | [2] |

| CDK2 Inhibition (IC50) | Data not specified, but noted as the only other significantly inhibited kinase in a panel | Kinase panel assay | [2] |

| IL-2 Gene Transcription Inhibition (IC50) | 14.0 nM | CD3/CD28-induced Jurkat T cells | |

| Human Primary T-Cell Proliferation Inhibition (IC50) | 17.0 nM | CD3/CD28-induced human peripheral T cells | |

| Rat Splenocyte IL-2 Production Inhibition (IC50) | 8.9 nM | Concanavalin A-induced rat splenocytes | |

| NHP PBMC IL-2 Production Inhibition (IC50) | 10.5 nM | Concanavalin A-induced NHP PBMCs |

Mechanism of Action: this compound's Impact on the NF-κB Signaling Cascade

This compound's inhibitory effect on the NF-κB pathway is a direct consequence of its potent inhibition of PKCθ. The following diagram illustrates the signaling cascade and the point of intervention by this compound.

As depicted, the binding of antigens to the TCR and co-stimulation via CD28 leads to the activation of PKCθ. Activated PKCθ then phosphorylates and activates the IKK complex, specifically the IKKβ subunit. This initiates the downstream cascade of IκBα phosphorylation, ubiquitination, and degradation, ultimately leading to NF-κB nuclear translocation and target gene expression. This compound, by inhibiting PKCθ, prevents the initial activation of the IKK complex, thereby halting the entire downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the NF-κB pathway.

Recombinant PKCθ Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PKCθ.

Materials:

-

Recombinant human PKCθ enzyme

-

This compound

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Scintillation counter or luminometer (depending on the detection method)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the PKC substrate, and the diluted this compound or DMSO (vehicle control).

-

Add the recombinant PKCθ enzyme to each well to initiate the reaction.

-

Add ATP to start the phosphorylation reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).

-

Detect the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

IL-2 Promoter Reporter Assay in Jurkat T-Cells

Objective: To measure the effect of this compound on NF-κB-mediated gene transcription in a cellular context.

Materials:

-

Jurkat T-cells stably transfected with an IL-2 promoter-luciferase reporter construct

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell activators: anti-CD3 and anti-CD28 antibodies

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the Jurkat-IL2-luciferase reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

-

Incubate the cells for 6-24 hours at 37°C in a CO₂ incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) to account for any cytotoxic effects of the compound.

-

Calculate the percent inhibition of IL-2 promoter activity and determine the IC50 value.

NF-κB (p65) Nuclear Translocation Assay

Objective: To visualize and quantify the inhibition of NF-κB nuclear translocation by this compound.

Materials:

-

Adherent cells responsive to NF-κB activation (e.g., HeLa cells stimulated with TNF-α, or Jurkat T-cells adhered to coated plates and stimulated with anti-CD3/CD28)

-

This compound

-

Stimulating agent (e.g., TNF-α, or anti-CD3/CD28 antibodies)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Secondary antibody: fluorescently labeled anti-rabbit/mouse IgG

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed cells in a multi-well imaging plate and allow them to adhere.

-

Pre-treat the cells with this compound or DMSO for 1 hour.

-

Stimulate the cells with the appropriate agonist for a time known to induce maximal NF-κB translocation (e.g., 30-60 minutes).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary anti-p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in this compound-treated cells compared to stimulated controls indicates inhibition of nuclear translocation.

Conclusion

This compound is a potent and selective inhibitor of PKCθ that effectively disrupts the NF-κB signaling pathway in T-cells. Its mechanism of action, centered on the inhibition of the initial IKK complex activation, leads to the suppression of downstream events, including IL-2 gene transcription and T-cell proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the PKCθ-NF-κB axis for the treatment of T-cell-mediated inflammatory and autoimmune diseases. While direct evidence of this compound's effect on IKKβ and IκBα phosphorylation is not yet published, the strong inhibition of the upstream kinase PKCθ and the profound impact on downstream NF-κB-dependent readouts provide compelling evidence for its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for AS2521780, a Potent and Selective PKCθ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell activation signaling pathway.[1][2] T-cell mediated immunity is central to the pathogenesis of various autoimmune diseases, making PKCθ an attractive therapeutic target.[3][4] this compound has demonstrated efficacy in suppressing T-cell activation and proliferation, highlighting its potential as an immunosuppressant for T-cell-mediated autoimmune diseases.[1] These application notes provide detailed in vitro assay protocols to evaluate the activity of this compound and similar compounds.

Mechanism of Action

This compound selectively inhibits the kinase activity of PKCθ. In T-cells, the engagement of the T-cell receptor (TCR) and the co-stimulatory receptor CD28 initiates a signaling cascade that leads to the activation of PKCθ. Activated PKCθ, in turn, plays a crucial role in the activation of the transcription factor NF-κB, which is essential for the transcription of interleukin-2 (IL-2) and other genes that promote T-cell proliferation and effector functions. By inhibiting PKCθ, this compound effectively blocks this signaling pathway, leading to the suppression of T-cell activation and immune responses.

Signaling Pathway

References

Application Notes: AS2521780 for T-Cell Signaling Research in Jurkat Cells

Introduction

AS2521780 is a potent and highly selective small-molecule inhibitor of Protein Kinase C-theta (PKCθ), a crucial enzyme in the signaling pathways that govern T-cell activation.[1][2][3] PKCθ is a member of the novel PKC family and is predominantly expressed in hematopoietic cells, particularly T lymphocytes.[1] Its central role in transducing signals from the T-cell receptor (TCR) and the co-stimulatory receptor CD28 makes it an attractive target for developing immunosuppressive agents for T-cell-mediated autoimmune diseases.[1]

The Jurkat cell line, a human T-lymphoblastoid cell line derived from an acute T-cell leukemia, is a widely used in vitro model for studying T-cell activation. These cells express the necessary components of the TCR signaling cascade, making them an excellent system for evaluating the efficacy and mechanism of action of immunomodulatory compounds like this compound. These application notes provide detailed protocols for using this compound in Jurkat T-cell experiments to study the inhibition of T-cell activation signals.

Mechanism of Action: Inhibition of the TCR/CD28 Signaling Pathway

T-cell activation is initiated by the simultaneous engagement of the TCR/CD3 complex with an antigen-MHC complex on an antigen-presenting cell (APC) and co-stimulation through receptors like CD28. This dual signaling cascade activates multiple downstream enzymes, including PKCθ. Activated PKCθ plays a pivotal role in the activation of key transcription factors, notably Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). These transcription factors then move to the nucleus to drive the expression of genes essential for T-cell activation, proliferation, and effector function, including the cytokine Interleukin-2 (IL-2).

This compound selectively binds to and inhibits the kinase activity of PKCθ, effectively blocking this signaling cascade. By preventing the activation of NFAT and NF-κB, this compound suppresses the transcription of IL-2 and inhibits overall T-cell activation and proliferation.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for PKCθ over other PKC isoforms. Its efficacy has been quantified in both enzymatic and cell-based assays.

Table 1: Enzymatic Activity and Selectivity of this compound

| PKC Isoform | IC₅₀ (nM) | Selectivity vs. PKCθ |

|---|---|---|

| PKCθ | 0.48 | - |

| PKCα | 210 | >400-fold |

| PKCβI | 15 | >30-fold |

| PKCγ | 110 | >200-fold |

| PKCδ | 16 | >30-fold |

| PKCε | 16 | >30-fold |

| PKCζ | >1000 | >2000-fold |

| PKCη | 21 | >40-fold |

Data sourced from Fukahori et al., 2014.

Table 2: Cellular Activity of this compound in T-Cell Assays

| Assay Description | Cell Type | Measured Endpoint | IC₅₀ (nM) |

|---|---|---|---|

| CD3/CD28-Induced IL-2 Transcription | Jurkat T-Cells | Luciferase Activity | 14.0 |

| CD3/CD28-Induced Cell Proliferation | Human Primary T-Cells | Cell Viability | 17.0 |

| Con A-Induced IL-2 Production | Rat Splenocytes | IL-2 Concentration | 8.9 |

| Con A-Induced IL-2 Production | Monkey PBMCs | IL-2 Concentration | 10.5 |

Data sourced from a 2017 research investigation on this compound.

Experimental Protocols

Jurkat Cell Culture and Maintenance

A foundational requirement for all experiments is the proper maintenance of Jurkat cells to ensure their health and responsiveness.

-

Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

-

Growth Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Density: Keep the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth.

-

Subculturing: Split the culture every 2-3 days to maintain the recommended cell density. Centrifuge cells at 1,200 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.

-

Viability Check: Before each experiment, assess cell viability using Trypan Blue exclusion or a similar method. Viability should be greater than 95%.

Protocol: IL-2 Transcription Reporter Assay in Jurkat Cells

This assay quantitatively measures the suppression of TCR/CD28-induced IL-2 gene transcription by this compound. It utilizes Jurkat cells stably transfected with a luciferase reporter gene under the control of an IL-2 promoter or an NFAT response element.

-

Materials:

-

IL-2 or NFAT Luciferase Reporter Jurkat Cells

-

This compound (stock solution in DMSO)

-

Anti-CD3 Antibody (plate-bound)

-

Anti-CD28 Antibody (soluble)

-

White, flat-bottom 96-well cell culture plates

-

Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)

-

Luminometer

-

-

Methodology:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C. Before use, wash the plate twice with sterile PBS to remove unbound antibody.

-

Cell Seeding: Harvest log-phase reporter Jurkat cells, count them, and resuspend in fresh growth medium. Seed the cells at a density of 2 x 10⁵ cells/well into the anti-CD3 coated plate.

-

Compound Addition: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) group. The final DMSO concentration should typically be ≤0.1%.

-

Stimulation: Add soluble anti-CD28 antibody (e.g., 2-4 µg/mL) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 8 hours at 37°C with 5% CO₂.

-

Luminescence Measurement: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase signal to the vehicle-treated, stimulated control. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (sigmoid-Emax) to calculate the IC₅₀ value.

-

Protocol: Cell Viability / Cytotoxicity Assay

It is essential to determine if the observed inhibition of T-cell activation is due to specific pathway modulation or general cytotoxicity.

-

Materials:

-

Jurkat cells

-

This compound

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

-

Plate reader (Luminometer or Spectrophotometer)

-

-

Methodology:

-

Cell Seeding: Seed Jurkat cells (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound, including a vehicle control.

-

Incubation: Incubate for a period relevant to the main experiment (e.g., 24-48 hours) at 37°C with 5% CO₂.

-

Reagent Addition: Add the chosen viability reagent to each well following the manufacturer's protocol.

-

Measurement: Read the plate using the appropriate instrument.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration) if significant cell death is observed.

-

Protocol: Apoptosis Assay

To further investigate cytotoxicity, apoptosis can be measured via flow cytometry using Annexin V and Propidium Iodide (PI) staining.

-

Materials:

-

Jurkat cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Methodology:

-

Treatment: Treat Jurkat cells with various concentrations of this compound for a desired time point (e.g., 24 hours). Include positive (e.g., etoposide) and negative (vehicle) controls.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished and quantified.

-

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of PKCθ in T-cell signaling. The Jurkat T-cell line provides a robust and convenient model system for these investigations. The protocols outlined in these application notes offer a framework for characterizing the inhibitory effects of this compound on T-cell activation, ensuring that observations are specific to the intended target and not a result of off-target cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]

Application Notes and Protocols: Administration of AS2521780 in a Rat Collagen-Induced Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The collagen-induced arthritis (CIA) model in rats is a widely utilized preclinical model that shares key pathological features with human RA, making it an essential tool for the evaluation of novel therapeutic agents.[1][2][3] AS2521780 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a critical enzyme in T-cell signaling and activation.[4][5] T-cell mediated immunity is central to the pathogenesis of autoimmune diseases like RA. Inhibition of PKCθ by this compound has been shown to suppress T-cell activation and reduce inflammation in rodent models of arthritis, highlighting its potential as a therapeutic agent for RA.

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of this compound in a rat model of collagen-induced arthritis.

Mechanism of Action: PKCθ Inhibition

This compound exerts its immunomodulatory effects by selectively inhibiting PKCθ. In T-cells, engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 activates a signaling cascade that leads to the activation of PKCθ. Activated PKCθ, in turn, phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are crucial for the production of pro-inflammatory cytokines like Interleukin-2 (IL-2), which are vital for T-cell proliferation and differentiation. By inhibiting PKCθ, this compound effectively blocks this signaling pathway, leading to reduced T-cell activation and cytokine production.

Efficacy Data in Rat Adjuvant-Induced Arthritis

| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Swelling Reduction (%) | Statistical Significance |

| Vehicle Control | - | Oral | - | - |

| This compound | 1 | Oral | Significant | p < 0.05 |

| This compound | 3 | Oral | Significant | p < 0.01 |

| This compound | 10 | Oral | Significant | p < 0.01 |

Note: This data is based on studies in an adjuvant-induced arthritis model, which is also a T-cell-dependent model of polyarthritis and is considered relevant for predicting efficacy in rheumatoid arthritis.

Experimental Protocol: this compound in Rat CIA Model

This protocol outlines the key steps for inducing collagen-induced arthritis in rats and the subsequent administration of this compound for therapeutic evaluation.

Materials

-

Animals: Male Lewis or Wistar rats (specific pathogen-free), 6-8 weeks old.

-

Collagen: Bovine or chicken type II collagen.

-

Adjuvants: Incomplete Freund's Adjuvant (IFA) and Complete Freund's Adjuvant (CFA).

-

This compound: To be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Vehicle Control: 0.5% methylcellulose.

-

Positive Control (optional): Methotrexate (MTX).

Experimental Workflow

Detailed Procedure

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.

-

Booster Immunization (Day 7): Prepare a fresh emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 0.1 mL of this emulsion at a different site near the base of the tail.

-

-

Monitoring of Arthritis Development:

-

Begin daily monitoring for the onset of clinical signs of arthritis around day 10 post-primary immunization.

-

Arthritis Score: Score each paw based on the severity of erythema and swelling on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = very severe swelling, erythema, and ankylosis). The maximum score per rat is 16.

-

Paw Volume: Measure the volume of each hind paw using a plethysmometer.

-

Body Weight: Record the body weight of each animal daily or every other day.

-

-

Treatment Administration:

-

Dosing Regimen: A therapeutic dosing regimen is recommended, initiating treatment after the onset of clinical arthritis (e.g., when the mean arthritis score reaches a predetermined value, such as 2-3).

-

Drug Preparation: Prepare fresh solutions of this compound in the vehicle daily.

-

Administration: Administer this compound orally (e.g., via gavage) once or twice daily at the desired doses (e.g., 1, 3, 10 mg/kg). The vehicle control and any positive control (e.g., MTX) should be administered in the same manner.

-

-

Endpoint Analysis:

-

Study Termination: The study can be terminated at a predetermined endpoint (e.g., day 21 or 28 post-primary immunization).

-

Histopathology: At termination, collect ankle and knee joints for histopathological analysis. Tissues should be fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O) to assess synovial inflammation, cartilage damage, and bone erosion.

-

Cytokine and Biomarker Analysis: Collect blood samples for the analysis of serum cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA or multiplex assays.

-

Conclusion

This compound represents a promising therapeutic candidate for the treatment of rheumatoid arthritis due to its specific inhibition of PKCθ, a key player in T-cell mediated inflammation. The protocols and information provided herein offer a framework for the preclinical evaluation of this compound in the rat collagen-induced arthritis model. Careful adherence to these guidelines will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound.

References

- 1. inotiv.com [inotiv.com]

- 2. Collagen induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]

- 3. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining AS2521780 Efficacy in Cell-Based Assays

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ), using relevant cell-based assays.

Introduction

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PKCθ, a key enzyme in the T-cell signaling pathway.[1][2] PKCθ plays a crucial role in T-cell activation and the subsequent immune response, making it an attractive therapeutic target for T-cell-mediated autoimmune diseases.[1][2][3] The following protocols describe cell-based assays to quantify the inhibitory effect of this compound on T-cell function.

Mechanism of Action and Signaling Pathway

Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ, in turn, stimulates downstream pathways, including the activation of transcription factors like NF-κB and AP-1. These transcription factors are essential for the expression of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation. This compound exerts its immunosuppressive effects by directly inhibiting the kinase activity of PKCθ, thereby blocking this signaling cascade and subsequent T-cell activation.

References

Application Notes and Protocols for AS2521780 in Primary T-Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C-theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1] PKCθ plays a crucial role in T-cell activation, proliferation, and cytokine production.[1][2] Its selective inhibition presents a promising therapeutic strategy for T-cell-mediated autoimmune diseases.[1] These application notes provide a detailed protocol for the use of this compound in primary human T-cell culture to study its effects on T-cell activation and function.

Data Presentation

Inhibitory Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| PKCθ Enzymatic IC50 | 0.48 nM | Recombinant Human PKCθ | [1] |

| Effect on T-Cell Proliferation | Inhibition of CD3/CD28-induced proliferation | Human Primary T-Cells | |

| Effect on Cytokine Production | Suppression of CD3/CD28-induced IL-2 gene transcription | Jurkat T-Cells | |

| Selectivity | >30-fold selective for PKCθ over other PKC isoforms | Recombinant Human PKC isoforms |

Note: The provided IC50 value is for the recombinant enzyme. The optimal concentration for cell-based assays should be determined empirically, but a starting range of 1-100 nM is recommended based on typical shifts from enzymatic to cellular potency.

Experimental Protocols

Protocol 1: Isolation of Human Primary T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, followed by the enrichment of primary T-cells.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS), sterile

-

RosetteSep™ Human T Cell Enrichment Cocktail or equivalent

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

Procedure:

-

Dilute whole blood 1:1 with sterile PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium.

-

(Optional) To enrich for T-cells, incubate the PBMC suspension with the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions. This is a negative selection method that removes non-T-cells.

-

Count the viable T-cells using a hemocytometer and trypan blue exclusion.

-

Resuspend the purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

Protocol 2: Inhibition of T-Cell Proliferation with this compound

This protocol details the procedure to assess the inhibitory effect of this compound on primary T-cell proliferation induced by anti-CD3 and anti-CD28 antibodies.

Materials:

-

Isolated human primary T-cells

-

Complete RPMI-1640 medium

-

96-well flat-bottom culture plates

-

Anti-human CD3 antibody (clone UCHT1 or equivalent), plate-bound

-

Anti-human CD28 antibody (clone CD28.2 or equivalent), soluble

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

-

DMSO (vehicle control)

Procedure:

-

Plate Coating:

-

Dilute anti-human CD3 antibody to 1-10 µg/mL in sterile PBS.

-

Add 100 µL of the antibody solution to each well of a 96-well plate.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.

-

-

Cell Preparation and Treatment:

-

Resuspend primary T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

(Optional) Stain cells with a cell proliferation dye like CFSE according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of the anti-CD3 coated plate.

-

Add 50 µL of the diluted this compound or vehicle control to the respective wells.

-

Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL.

-

-

Incubation and Proliferation Assessment:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

If using a proliferation dye:

-

Harvest the cells and analyze by flow cytometry to measure the dilution of the dye, which indicates cell division.

-

-

If using [3H]-thymidine:

-

Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation.

-

Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

-

Protocol 3: Analysis of Cytokine Production Inhibition by this compound

This protocol outlines the measurement of IL-2 production by activated primary T-cells in the presence of this compound.

Materials:

-

Isolated human primary T-cells

-

Complete RPMI-1640 medium

-

24-well culture plates

-

Anti-human CD3 antibody, plate-bound

-

Anti-human CD28 antibody, soluble

-

This compound stock solution

-

DMSO (vehicle control)

-

ELISA kit for human IL-2

Procedure:

-

Plate Coating and Cell Seeding:

-

Coat the wells of a 24-well plate with anti-human CD3 antibody as described in Protocol 2.

-

Seed 5 x 10^5 primary T-cells in 500 µL of complete RPMI-1640 medium into each well.

-

-

Inhibitor Treatment and Stimulation:

-

Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) to the wells.

-

Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

-

Cytokine Analysis:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Visualization of Signaling Pathways and Workflows

Caption: T-Cell activation signaling pathway and the inhibitory action of this compound on PKCθ.

Caption: Experimental workflow for assessing the effect of this compound on primary T-cells.

References

Application Notes and Protocols: AS2521780

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2521780 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a crucial enzyme in the T-cell activation signaling pathway.[1][2][3] With an IC50 value of 0.48 nM for recombinant human PKCθ, it demonstrates over 30-fold selectivity compared to other PKC isoforms.[1][2] This selectivity makes this compound a valuable tool for studying T-cell-mediated immunity and a potential therapeutic agent for autoimmune diseases. In experimental settings, this compound has been shown to suppress Interleukin-2 (IL-2) gene transcription in Jurkat T cells and inhibit the proliferation of human primary T cells.

These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 547.76 g/mol | |

| Formula | C30H41N7OS | |

| CAS Number | 1214726-89-2 |

Table 2: Solubility of this compound

| Solvent | Concentration | Source |

| DMSO | 10 mM |

Table 3: Inhibitory Concentrations (IC50) of this compound

| Target | IC50 | Cell Line/System | Source |

| PKCθ | 0.48 nM | Recombinant human enzyme | |

| PKCα | 160 nM | ||

| PKCδ | 160 nM | ||

| PKCε | 18 nM | ||

| CD3/CD28-induced IL-2 gene transcription | 14 nM | Jurkat T cells | |

| Human primary T cell proliferation | 17 nM |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 547.76 g/mol / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.48 mg of this compound.

-

Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve the compound: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.

-

Aliquot and store: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquoted stock solution at -80°C for long-term storage (up to one year). For short-term use (within one week), aliquots can be stored at 4°C.

Protocol 2: Application of this compound in Cell-Based Assays

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

If a higher DMSO concentration is necessary, a vehicle control (medium with the same concentration of DMSO) must be included in the experiment to assess any potential effects of the solvent on the cells.

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare intermediate dilutions: Prepare a series of intermediate dilutions of the this compound stock solution in sterile cell culture medium, PBS, or physiological saline. This will allow for the accurate addition of small volumes to your experimental wells.

-

Treat cells: Add the desired final concentration of this compound to your cell cultures. Ensure that the final DMSO concentration is kept below 0.1%.

-

Incubate: Incubate the cells for the desired period according to your experimental design.

-

Assay: Proceed with your downstream analysis (e.g., cell proliferation assay, cytokine measurement, gene expression analysis).

Visualizations

Caption: this compound inhibits PKCθ in the T-cell signaling pathway.

References

Application Notes and Protocols for AS2521780 in Organ Transplant Rejection Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction